molecular formula C19H19NO3 B13470587 (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate

Cat. No.: B13470587
M. Wt: 309.4 g/mol
InChI Key: KFHZAEINAXDGQE-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is a complex organic compound with a unique structure that combines a fluorenyl group, a cyclopropyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclopropyl ring. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the cyclopropyl ring can be formed via cyclopropanation reactions. The final step involves the formation of the carbamate group through a reaction between the hydroxymethyl group and an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbamate group can produce an amine derivative.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving carbamate groups.

    Medicine: Its potential pharmacological properties make it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar fluorenyl group but a different bicyclic structure.

    9-Methylfluorene: This compound shares the fluorenyl group but lacks the cyclopropyl and carbamate groups.

Uniqueness

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is unique due to its combination of a fluorenyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22)

InChI Key

KFHZAEINAXDGQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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